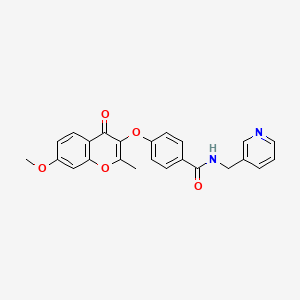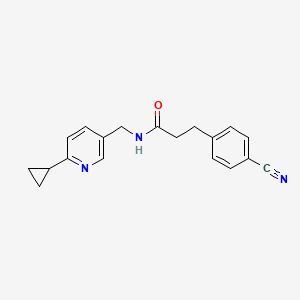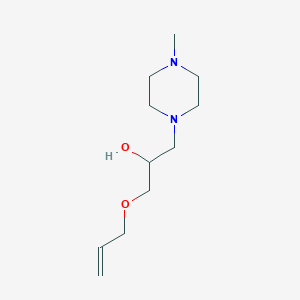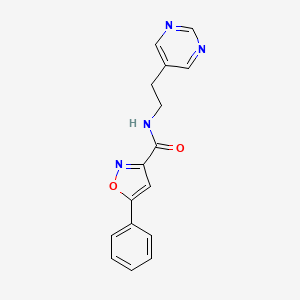
7-isopentyl-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-isopentyl-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione, also known as 8-[(2-bromoacetyl)amino]-3,7-dihydro-3-methyl-1H-purine-2,6-dione, is a synthetic compound that belongs to the class of purine analogs. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology.
Wissenschaftliche Forschungsanwendungen
Purine Alkaloids in Marine Organisms
Purine alkaloids isolated from marine organisms, such as the South China Sea gorgonian Subergorgia suberosa, have shown weak cytotoxicity toward human cancer cell lines. The study by Qi, Zhang, and Huang (2008) identified four new purine alkaloids with potential implications for cancer research. These compounds, including 6-(1'-purine-6',8'-dionyl)suberosanone and others, were determined through extensive spectroscopic analysis. Their cytotoxic activities suggest a potential for further investigation into their mechanisms of action and possible therapeutic applications (Qi, Zhang, & Huang, 2008).
Nucleoside Analogs Synthesis
The synthesis of nucleoside analogs, such as 7-methyl-8-oxoguanosine, has been reported by Kini, Hennen, and Robins (1987), providing a facile approach for creating compounds with potential biological activity. These synthetic methodologies enable the exploration of nucleoside analogs' biological effects, including their antiviral, anticancer, and immunomodulatory activities. The process outlines a new synthesis pathway that could be relevant for developing therapeutic agents based on purine derivatives (Kini, Hennen, & Robins, 1987).
Oligonucleotides with Modified Bases
Seela and Ming (2008) explored oligonucleotides containing 7-thia-8-oxoguanine, a new class of molecules substituting sulfur for the 7-nitrogen of a purine base. This modification in oligonucleotides demonstrates the versatility of purine derivatives in genetic research and their potential applications in DNA-based technologies. The study highlights the synthesis, base pairing, and duplex stability of these modified oligonucleotides, suggesting applications in molecular biology and genetic engineering (Seela & Ming, 2008).
Purine Derivatives in Metal Complex Synthesis
Shaker (2011) conducted a study on mixed ligand metal complexes of purine derivatives, highlighting the chemical versatility of purines in forming complexes with metals. This research provides insights into the potential applications of purine derivatives in developing new materials with unique electronic, magnetic, and catalytic properties. The synthesis and characterization of these complexes underscore the role of purine derivatives in coordination chemistry and material science (Shaker, 2011).
Eigenschaften
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-8(2)6-7-19-11-12(18(5)14(22)17-13(11)21)16-15(19)23-10(4)9(3)20/h8,10H,6-7H2,1-5H3,(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAWACMDJQOWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SC(C)C(=O)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-(3-methylbutyl)-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2686888.png)


![(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2686892.png)
![N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2686893.png)



![5-[[4-(3-Chlorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2686897.png)

![1,9-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2686902.png)


